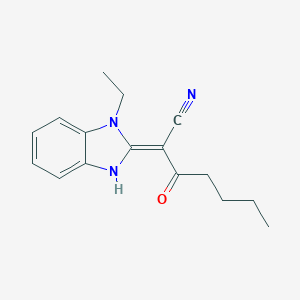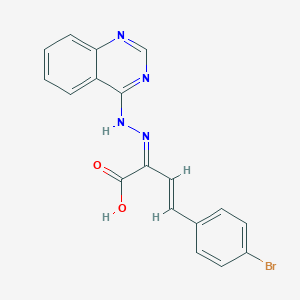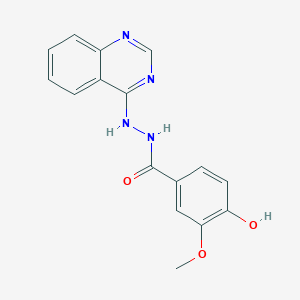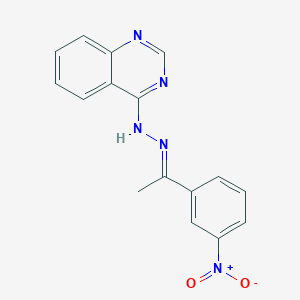![molecular formula C17H9Cl2NO3 B254253 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B254253.png)
2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of chloro substituents on both the chromenone and phenyl rings, as well as an acetonitrile group attached to the chromenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile typically involves the reaction of 6-chloro-4-oxochromen-3-yl derivatives with 4-chlorophenyl compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromenone derivative is reacted with 4-chlorophenyl acetonitrile in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromenone structures.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydroxy derivatives or reduced chromenone structures.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
科学研究应用
2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 2-[6-Chloro-2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
Uniqueness
2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile is unique due to its specific substitution pattern and the presence of both chloro and acetonitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C17H9Cl2NO3 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
2-[6-chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile |
InChI |
InChI=1S/C17H9Cl2NO3/c18-11-3-1-10(2-4-11)16-17(22-8-7-20)15(21)13-9-12(19)5-6-14(13)23-16/h1-6,9H,8H2 |
InChI 键 |
POQMCCGZZIMWHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
![4-(2-chlorophenyl)-11-thiophen-2-yl-7-thia-1,4,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,11-triene-3,5,10-trione](/img/structure/B254176.png)
![3-[(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254182.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254183.png)


![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)



![[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254197.png)
![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
